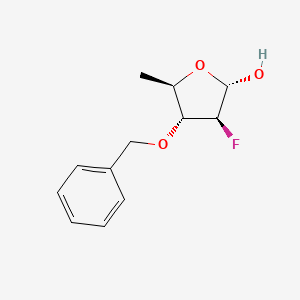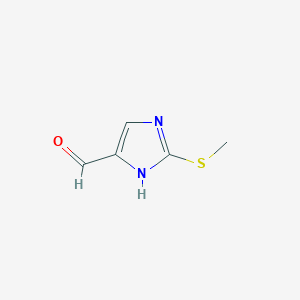
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a methylsulfanyl group at the 2-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the imidazole ring. One common method involves the reaction of 2-methylthioimidazole with formylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) to facilitate the formylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used to substitute the methylsulfanyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-(Methylsulfanyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Methylsulfanyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)nicotinamide
- 2-Methylsulfanyl-1,4-dihydropyrimidine
Uniqueness
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and aldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-2-4(3-8)7-5/h2-3H,1H3,(H,6,7) |
InChI Key |
VXHKRSFGTWKSCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)
![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)


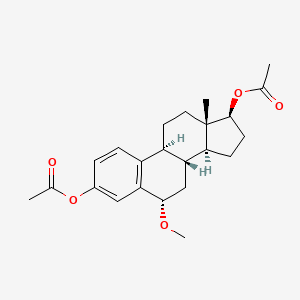
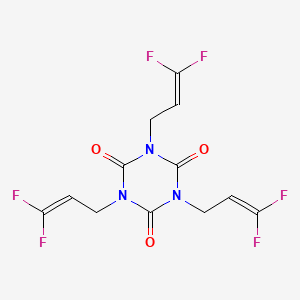
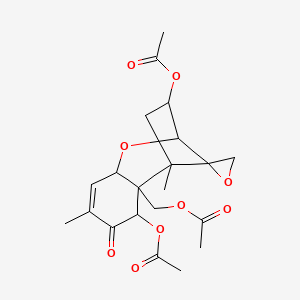
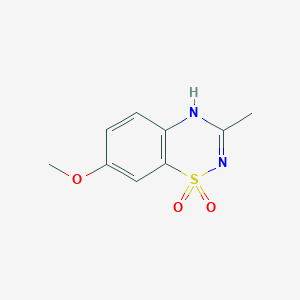
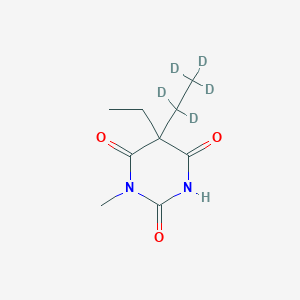
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
